N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide
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Overview
Description
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a dioxane ring, an isoindolinone moiety, and an acetamide group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1,4-dioxane ring: This can be achieved through the cyclization of diethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of the isoindolinone moiety: This step often involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Coupling of the dioxane and isoindolinone units: This can be done through a nucleophilic substitution reaction where the dioxane unit is attached to the isoindolinone moiety via a suitable linker.
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the dioxane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-((1,4-dioxan-2-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: can be compared with other compounds containing dioxane rings, isoindolinone moieties, or acetamide groups.
Phthalimide derivatives: Compounds like phthalimide share structural similarities with the isoindolinone moiety.
Dioxane-containing compounds: Compounds with dioxane rings are often used in pharmaceuticals and materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-17(8-11-10-22-6-7-23-11)14(19)9-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPITCBYZYDMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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